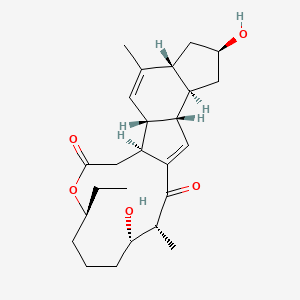
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- is a valuable chemical compound extensively used in carbohydrate chemistry research. Its unique structure and reactivity make it a versatile building block for the synthesis of various carbohydrate-based molecules and glycoconjugates .
Preparation Methods
The synthesis of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- typically involves the azidation of 6-deoxy-2,3-O-isopropylidene-alpha-L-sorbofuranose. This process can be achieved through the reaction of the corresponding halide with sodium azide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, and various catalysts. Major products formed from these reactions include amines and triazoles.
Scientific Research Applications
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Carbohydrate Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biomedical Research: It is used in the development of nucleoside analogs and antiviral drugs, showing promise in combating viral infections such as HIV and hepatitis.
Proteomics Research: It is employed in the study of protein-carbohydrate interactions and the development of glycoprotein-based therapeutics.
Mechanism of Action
The mechanism of action of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- involves its reactivity as an azido sugar. The azido group can undergo various chemical transformations, enabling the compound to participate in the synthesis of diverse molecules. In the context of antiviral research, the compound can be incorporated into nucleoside analogs, which interfere with viral replication by targeting viral enzymes and pathways .
Comparison with Similar Compounds
alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- can be compared with other azido sugars and carbohydrate derivatives. Similar compounds include:
6-Azido-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose: Used in carbohydrate chemistry and biomedical research.
1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-alpha-D-galactopyranose: Employed in glycoscience research.
The uniqueness of alpha-L-Sorbofuranose, 6-azido-6-deoxy-2,3-O-(1-methylethylidene)- lies in its specific structural features and reactivity, making it a valuable tool in the synthesis of complex carbohydrate-based molecules and the development of antiviral agents.
Properties
CAS No. |
126210-25-1 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-7-6(14)5(3-11-12-10)15-9(7,4-13)17-8/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
ONUPUTISMDMKFY-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Isomeric SMILES |
CC1(OC2C([C@@H](O[C@]2(O1)CO)CN=[N+]=[N-])O)C |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)CO)CN=[N+]=[N-])O)C |
Synonyms |
6-Azido-6-deoxy-2,3-O-(1-methylethylidene)-α-L-sorbofuranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)






![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/new.no-structure.jpg)
